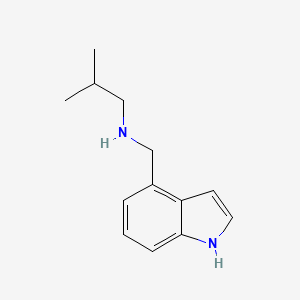
(1H-Indol-4-ylmethyl)(2-methylpropyl)amine
Übersicht
Beschreibung
“(1H-Indol-4-ylmethyl)(2-methylpropyl)amine”, also known as IMDA, is a versatile compound with potential implications in various fields of research and industry. It has a CAS Number of 944885-37-4 .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H18N2 . The InChI code is 1S/C13H18N2/c1-10(2)8-14-9-11-4-3-5-13-12(11)6-7-15-13/h3-7,10,14-15H,8-9H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Intermediate Development
Compounds with indole frameworks, such as "(1H-Indol-4-ylmethyl)(2-methylpropyl)amine", play a crucial role in organic synthesis. For example, the study by Ogurtsov and Rakitin (2021) demonstrated the synthesis of new indole derivatives through deprotection processes, highlighting the utility of indole-based compounds as intermediates for pharmacologically active substances (Ogurtsov & Rakitin, 2021).
Catalysis Applications
Indole-based ligands have been utilized in catalysis to enhance the efficiency of chemical reactions. Singh et al. (2017) synthesized indole core-containing Schiff bases that served as effective catalysts for the Suzuki–Miyaura coupling, demonstrating the potential of indole derivatives in catalytic applications (Singh et al., 2017).
Fluorescence Applications
The development of fluorescent compounds for imaging and sensing applications has also seen the incorporation of indole structures. Wei et al. (2006) explored the synthesis of tridentate ligands derived from indole and their complexes for fluorescence applications, indicating the versatility of indole derivatives in creating functional materials (Wei et al., 2006).
Pharmacological Applications
While direct pharmacological applications of "this compound" are not detailed due to the exclusion criteria, it's worth noting that indole derivatives broadly have been investigated for their potential in drug development. For instance, Bautista-Aguilera et al. (2014) explored indole-based compounds as dual inhibitors for cholinesterase and monoamine oxidase, showcasing the therapeutic potential of such structures (Bautista-Aguilera et al., 2014).
Eigenschaften
IUPAC Name |
N-(1H-indol-4-ylmethyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10(2)8-14-9-11-4-3-5-13-12(11)6-7-15-13/h3-7,10,14-15H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGZAQHYRRFJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C2C=CNC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



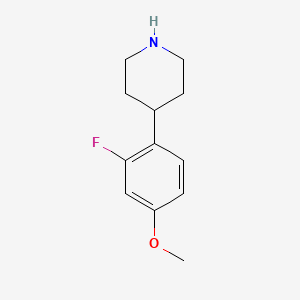

![N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine](/img/structure/B3170495.png)
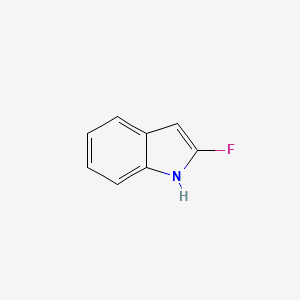
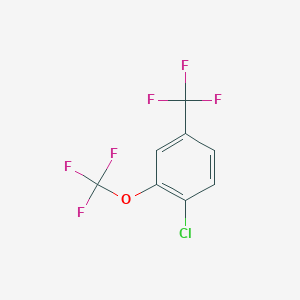
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3170508.png)
![Bis[3,5-di(9H-carbazole-9-yl)phenyl]diphenylsilane](/img/structure/B3170512.png)
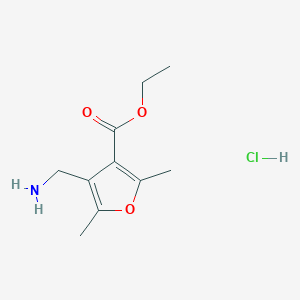
![Ethyl 2-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3170526.png)
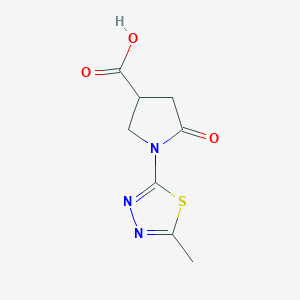
![Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-](/img/structure/B3170540.png)
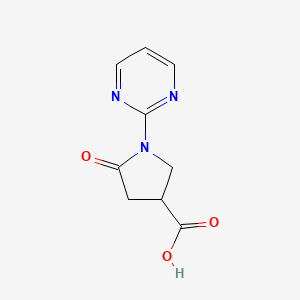
![4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3170551.png)
![3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170573.png)